molecular formula C9H5BrClF3O2 B13898927 Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Cat. No.: B13898927
M. Wt: 317.48 g/mol
InChI Key: NBZGJBLNUCDBMT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate (CAS 2167951-05-3) is a high-purity benzoate ester derivative supplied with a typical purity of 98% . This compound serves as a versatile and critical synthetic intermediate in organic chemistry and drug discovery. Its molecular structure, which incorporates bromo, chloro, and trifluoromethyl substituents on the aromatic ring, makes it a valuable building block for constructing more complex molecules, particularly in the synthesis of active agrochemical ingredients . The presence of multiple halogens and the electron-withdrawing trifluoromethyl group on the benzoate ring system creates distinct reactivity patterns that researchers can exploit for selective cross-coupling reactions and further functionalization. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed by trained professionals in accordance with all applicable laboratory safety standards, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Properties

Molecular Formula

C9H5BrClF3O2

Molecular Weight

317.48 g/mol

IUPAC Name

methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5BrClF3O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3

InChI Key

NBZGJBLNUCDBMT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate

Stepwise Preparation Approach

Starting Material Preparation: Halogenated Trifluoromethylbenzenes

A common precursor is m-chlorobenzotrifluoride or related trifluoromethyl-substituted chlorobenzenes. According to patent CN102491901B, a four-step process can be employed starting from m-chlorobenzotrifluoride to obtain 4-bromo-2-nitro-5-(trifluoromethyl)benzene, which is a close intermediate:

Step Reaction Type Conditions & Reagents Product
1 Nitration Mixed concentrated sulfuric acid and nitric acid, 0–100 °C 5-chloro-2-nitrobenzotrifluoride
2 Ammonification 170–230 °C, ammonia and liquid ammonia, copper-based catalyst (e.g., copper powder, cuprous oxide) 5-amino-2-nitrobenzotrifluoride
3 Bromination Solvent (acetic acid, dichloromethane, or chloroform), -15 to 100 °C, bromine 2-bromo-4-nitro-5-(trifluoromethyl)aniline
4 Purification Washing, filtration, drying, distillation High purity intermediate (>99%)

This route is efficient, uses readily available raw materials, and is suitable for industrial-scale production with high purity and low cost.

Esterification to Form the Methyl Ester

The methyl esterification step involves converting the corresponding benzoic acid or acid chloride to this compound. The typical procedure includes:

  • Reacting the acid or acid chloride with methanol under reflux conditions.
  • Use of acid catalysts such as sulfuric acid or acidic ion exchange resins to promote esterification.
  • Refluxing for several hours to ensure complete conversion.
  • Purification by recrystallization or chromatographic techniques to achieve high purity.

Representative Synthetic Route Summary

Stage Reaction Type Reagents/Conditions Outcome/Notes
Halogenation Bromination & Chlorination Bromine, chlorine sources; solvents like acetic acid or dichloromethane; controlled temperature (-15 to 100 °C) Selective halogenation on trifluoromethylbenzene ring
Esterification Fischer esterification Methanol, acid catalyst, reflux for several hours Formation of methyl ester, high conversion efficiency
Purification Recrystallization/Chromatography Solvent systems like hexane/ethyl acetate mixtures High purity product (>99%)

Analytical Data and Characterization

Molecular and Structural Data

Parameter Value
Molecular Formula C₉H₅BrClF₃O₂
Molecular Weight 317.48 g/mol
IUPAC Name This compound
CAS Number 2167951-05-3
SMILES COC(=O)C1=CC(=C(C=C1Cl)Br)C(F)(F)F

Spectroscopic Features

  • NMR Spectroscopy : Characteristic aromatic proton signals influenced by the electron-withdrawing trifluoromethyl and halogen substituents; methyl ester singlet near 3.9–4.0 ppm.
  • Mass Spectrometry : Molecular ion peak consistent with 317.48 g/mol; isotopic patterns due to bromine and chlorine.
  • Purity : Typically >99% after purification steps as confirmed by chromatographic and spectroscopic analyses.

Research Findings and Industrial Relevance

  • The synthetic route starting from m-chlorobenzotrifluoride is advantageous due to the availability of raw materials and operational simplicity.
  • The presence of trifluoromethyl and halogen substituents enhances metabolic stability and lipophilicity, which is beneficial for pharmaceutical intermediates.
  • The compound is a key intermediate in the synthesis of drugs and agrochemicals, where halogen substituents modulate biological activity and chemical reactivity.
  • Industrial processes emphasize safety, cost-effectiveness, and scalability, with the described methods meeting these criteria.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Advantages References
Nitration Introduction of nitro group on trifluoromethylbenzene Concentrated H₂SO₄ and HNO₃, 0–100 °C High regioselectivity, scalable
Ammonification Conversion of nitro to amino group Ammonia, liquid ammonia, copper catalyst, 170–230 °C Efficient amination
Bromination Introduction of bromine substituent Bromine, solvents (acetic acid, CH₂Cl₂), -15 to 100 °C Selective halogenation
Esterification Formation of methyl ester Methanol, acid catalyst, reflux High yield, straightforward
Purification Product isolation and purification Filtration, washing, recrystallization High purity (>99%)

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of substituents on the aromatic ring significantly impacts electronic properties and reactivity. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS No. Key Differences
Methyl 4-bromo-2-chloro-5-fluorobenzoate 4-Br, 2-Cl, 5-F C₈H₅BrClFO₂ 267.48 908248-32-8 Fluorine at position 5 (vs. CF₃)
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate 5-Br, 2-F, 4-CF₃ C₉H₅BrF₄O₂ 301.03 2007915-72-0 Bromo at position 5, CF₃ at 4
Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate 2-NH₂, 4-Cl, 5-CF₃ C₉H₇ClF₃NO₂ 261.61 1698027-36-9 Amino group at position 2
Methyl 3-bromo-4-chloro-5-fluorobenzoate 3-Br, 4-Cl, 5-F C₈H₅BrClFO₂ 267.48 1160574-62-8 Bromo at position 3 (vs. 4)

Key Observations :

  • Trifluoromethyl vs. Halogens : The trifluoromethyl group at position 5 in the target compound enhances electron withdrawal compared to fluorine or hydrogen, altering reactivity in Suzuki couplings or SNAr reactions .
  • Positional Isomerism : Bromo at position 4 (target) versus position 3 or 5 (analogs) affects steric hindrance and regioselectivity in substitution reactions .

Physical and Spectroscopic Properties

  • Lipophilicity : The trifluoromethyl group increases logP (lipophilicity) compared to fluorine or hydrogen, improving membrane permeability but reducing aqueous solubility .
  • Spectroscopic Signatures : The presence of CF₃ in the target compound results in distinct ¹⁹F NMR shifts (~-60 ppm) compared to fluorine-substituted analogs (~-110 ppm) .

Biological Activity

Methyl 4-bromo-2-chloro-5-(trifluoromethyl)benzoate is an organic compound notable for its complex structure, which includes bromine, chlorine, and trifluoromethyl substituents on a benzoate framework. This unique arrangement enhances its potential biological activity, particularly in pharmaceutical applications. The compound's lipophilicity, influenced by the trifluoromethyl group, may improve its interactions with biological targets such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C9H6BrClF3O2C_9H_6BrClF_3O_2. The presence of halogen substituents significantly alters the compound's reactivity and biological interactions.

Property Value
Molecular FormulaC₉H₆BrClF₃O₂
Molecular Weight305.50 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. The presence of bromine and trifluoromethyl groups often correlates with enhanced efficacy against bacterial strains. For instance, studies on related compounds have shown significant activity against Candida species and other pathogens, suggesting that this compound may also possess antimicrobial properties due to its structural similarities.

Anticancer Potential

The trifluoromethyl group is known to enhance the potency of compounds in anticancer assays. Preliminary studies suggest that the compound may interact with specific cancer cell lines, inhibiting their growth through mechanisms similar to those observed in other trifluoromethylated compounds. Further investigation is needed to elucidate its mechanism of action and potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been a focus of research, particularly regarding its binding affinity to various biological targets. The SAR studies reveal that modifications in the halogen substituents can significantly affect biological activity:

Compound IC₅₀ (μM) Activity
This compoundTBDPotential anticancer and antimicrobial
Methyl 5-bromo-2-chloro-4-(trifluoromethyl)benzoate0.39 - 1.56Effective against MRSA
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoateTBDVaries in potency against different strains

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of halogenated benzoates found that derivatives with trifluoromethyl groups exhibited enhanced activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be effective in treating infections caused by these pathogens.
  • Anticancer Studies : In vitro tests on similar compounds indicate that those containing trifluoromethyl groups can significantly inhibit tumor cell proliferation. The specific mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

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